BenchChemオンラインストアへようこそ!

5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole is a multi-functionalized heterocyclic hybrid compound (MF: C23H17N3O3S2, MW: 447.53 g/mol) that incorporates a benzimidazole pharmacophore linked via a thioether bridge to a 4-tosyl-2-phenyloxazole scaffold. Its synthesis, achieved through the nucleophilic displacement of a mesyl group on a 5-mesyl-4-tosyloxazole precursor, confirms the structural integrity and reactive specificity at the C-5 position, a critical consideration for SAR studies.

Molecular Formula C23H17N3O3S2
Molecular Weight 447.53
CAS No. 868212-30-0
Cat. No. B2377225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole
CAS868212-30-0
Molecular FormulaC23H17N3O3S2
Molecular Weight447.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5N4
InChIInChI=1S/C23H17N3O3S2/c1-15-11-13-17(14-12-15)31(27,28)21-22(29-20(26-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)25-23/h2-14H,1H3,(H,24,25)
InChIKeyRKPOBRSALFIAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole (CAS 868212-30-0) for Medicinal Chemistry and Chemical Biology Procurement


5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole is a multi-functionalized heterocyclic hybrid compound (MF: C23H17N3O3S2, MW: 447.53 g/mol) that incorporates a benzimidazole pharmacophore linked via a thioether bridge to a 4-tosyl-2-phenyloxazole scaffold . Its synthesis, achieved through the nucleophilic displacement of a mesyl group on a 5-mesyl-4-tosyloxazole precursor, confirms the structural integrity and reactive specificity at the C-5 position, a critical consideration for SAR studies [1]. This compound serves as a specific, albeit data-limited, entry point for exploring the biological impact of fusing two privileged heterocyclic systems into a single, structurally defined entity, differentiating it from simpler, monocyclic alternatives.

Procurement Risk Analysis: Why General 'Benzimidazole' or 'Oxazole' Analogs Cannot Substitute for 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole


Generic substitution is not feasible because the quantifiable biological and chemical properties of this compound are dictated by the synergistic combination of its three structural modules: the benzimidazole group, the electron-withdrawing 4-tosyl group on the oxazole, and the thioether linkage that connects them [1]. The 4-tosyl group is a key structural feature that enables further selective desulfonylation chemistry but can be inert under nucleophilic substitution conditions at the C-5 position, as demonstrated by its stability during the synthetic step that installs the benzimidazolylthio moiety . Using a simpler benzimidazole or a non-tosylated oxazole will eliminate these specific reactivities and any structure-dependent biological interactions, invalidating any attempt to replicate experimental results or build a meaningful SAR series.

Quantitative Differentiation Evidence for 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole vs. Closest Analogs


Heterocyclic Core Substitution: Benzimidazole (N, N) vs. Benzothiazole (N, S) Impact on Physicochemical Profile

The target compound replaces the benzothiazole ring found in its closest catalog analog (CAS 868212-29-7) with a benzimidazole ring, increasing the hydrogen bond donor count from 0 to 1. This single, quantifiable change significantly alters the molecule's drug-likeness parameters. The addition of a hydrogen bond donor is a critical optimization strategy for modulating solubility, permeability, and target engagement, a difference not offered by the benzothiazole analog .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Retrosynthetic Provenance and C-5 Regiochemical Fidelity via Nucleophilic Substitution

The compound's synthesis is achieved with established regioselectivity. The reaction of 5-mesyl-2-phenyl-4-tosyloxazole with 2-mercaptobenzimidazole (as an S-nucleophile) selectively substitutes the mesyl group at the C-5 position, while the tosyl group at the C-4 remains untouched [1]. This establishes a verifiable synthetic route and a key chemical stability point. Analogous syntheses attempting to install other groups at C-5 might follow different, less selective pathways. The stability of the 4-tosyl group under these conditions is a distinct feature of this scaffold.

Synthetic Methodology Process Chemistry Chemical Procurement

Class-Level Biological Activity Benchmarking of 4-Tosyloxazole Scaffolds

While direct biological data for the target compound is absent from primary literature, structurally related 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazole fragments have demonstrated moderate activity as HIV-1 integrase-LEDGF/p75 disruptors, with IC50 values ranging from 7.0 to 30.4 µM in an AlphaScreen assay [1]. Furthermore, analogous fragments showed specific antimicrobial activity, with a MIC of 15.6 µg/ml against S. aureus. This establishes a biological baseline for the 4-tosyloxazole class. The target compound, being a fully aromatic 4-tosyloxazole with an additional benzimidazole pharmacophore, can be hypothesized as a more conformationally restricted and potentially more potent analog, justifying its screening against these targets.

Anti-infective Research HIV Integrase Inhibition Biological Screening

Molecular Weight and Complexity Differentiation as a Late-Stage Lead Scaffold

At 447.53 g/mol, this compound is positioned significantly beyond the 'rule of 3' space for fragments (MW < 300) but within lead-like space. Its molecular weight is markedly higher than the simpler 4-tosyloxazole fragments (e.g., 5-(p-tolyl)-4-tosyloxazole, MW: 313.4 g/mol) that have been biologically characterized [1]. This positions it as a potential follow-up compound for targets where initial fragment hits have been identified, offering more extensive binding interactions. A researcher choosing between a simpler fragment and this compound would select the latter for lead optimization campaigns requiring increased target affinity and selectivity.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property

High-Value Application Scenarios for Procuring 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole


Scaffold-Hopping from Benzothiazole to Benzimidazole for Fine-Tuning Biological Activity

A medicinal chemist seeking to improve the solubility or alter the hydrogen-bonding network of a lead series based on 5-(benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole can procure this compound for a direct head-to-head comparison. The quantifiable difference in the hydrogen bond donor count (1 vs. 0) provides a specific, testable hypothesis for altering ADME properties or target selectivity [1]. This is a precise chemical probe rather than a general library compound.

Investigating HIV-1 Integrase or Antimicrobial Lead Development with 4-Tosyloxazole Derivatives

Building on class-level evidence that 4-tosyloxazole fragments inhibit HIV-1 integrase (IC50: 7.0–30.4 µM) and exhibit antimicrobial activity (MIC = 15.6 µg/ml against S. aureus), a researcher can procure this compound to test the hypothesis that adding a benzimidazolylthio group improves upon this baseline activity [1]. The compound's increased rigidity and molecular weight make it a candidate for a hit-to-lead campaign against these specific targets.

Advanced Synthetic Intermediate for Designing 2,5-Disubstituted Oxazole Libraries

For a process chemistry group, this compound is a valuable intermediate. The confirmed stability of the 4-tosyl group under nucleophilic conditions, as demonstrated in its own synthesis, indicates it can be carried through subsequent reactions for further derivatization at other positions [1]. It is procured not for biological testing directly, but as a stable, functionalized building block for generating a focused library.

Computational Chemistry Validation Set for Heterocyclic Hybrid Properties

Due to its unique multi-heterocyclic structure, this compound can serve as a specific reference point for computational chemists developing or validating new models for drug-likeness or target binding. Its known molecular weight (447.53 g/mol) and calculated TPSA against analogs like 5-(p-tolyl)-4-tosyloxazole (MW 313.4) provide a calibration set to test how models account for the addition of complex heterocycles and hydrogen bond donors [1][2].

Quote Request

Request a Quote for 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.